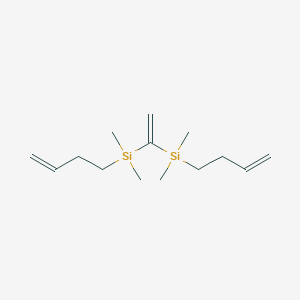
Silane, ethenylidenebis[3-butenyldimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ethenylidenebis[3-butenyldimethyl- is a silicon-based compound with the molecular formula C14H28Si2. This compound is part of the silane family, which is known for its versatility in various chemical applications. Silanes are often used as coupling agents, adhesives, and in surface modification processes due to their ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ethenylidenebis[3-butenyldimethyl- typically involves the reaction of vinyl-containing silanes with butenyldimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the coupling of the vinyl and butenyl groups .
Industrial Production Methods
In industrial settings, the production of Silane, ethenylidenebis[3-butenyldimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, ethenylidenebis[3-butenyldimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The vinyl and butenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, ethenylidenebis[3-butenyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, ethenylidenebis[3-butenyldimethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive vinyl and butenyl groups, which can undergo various chemical transformations. The compound’s molecular targets include hydroxyl groups on surfaces, enabling it to act as an effective coupling agent .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Dimethylchlorosilane
- Phenylsilane
- Triethoxysilane
Uniqueness
Silane, ethenylidenebis[3-butenyldimethyl- is unique due to its dual functionality, combining both vinyl and butenyl groups. This allows it to participate in a wider range of chemical reactions compared to simpler silanes, making it highly versatile in various applications .
Properties
CAS No. |
824985-56-0 |
|---|---|
Molecular Formula |
C14H28Si2 |
Molecular Weight |
252.54 g/mol |
IUPAC Name |
but-3-enyl-[1-[but-3-enyl(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C14H28Si2/c1-8-10-12-15(4,5)14(3)16(6,7)13-11-9-2/h8-9H,1-3,10-13H2,4-7H3 |
InChI Key |
PUJPGPKYZKFBKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC=C)C(=C)[Si](C)(C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
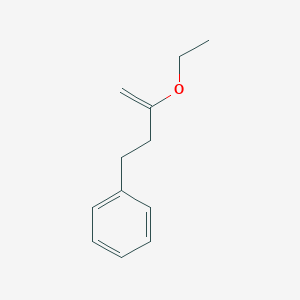
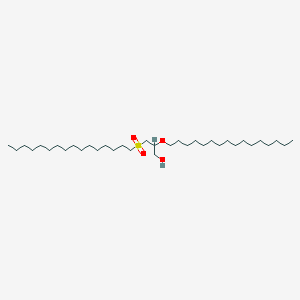
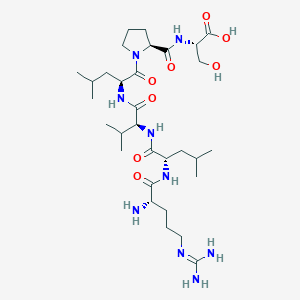
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
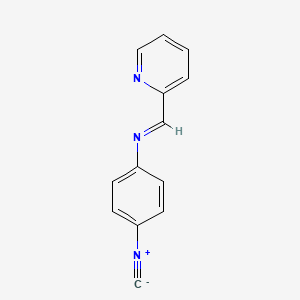
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
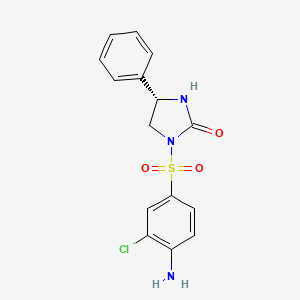
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)

